molecular formula C8H7N3O3S B7784990 ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate

ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate

Cat. No.: B7784990
M. Wt: 225.23 g/mol
InChI Key: YLVLDMWKTTTWNN-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired compound along with other derivatives. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-d]pyrimidine derivatives. These products are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt the normal functioning of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

ethyl 7-oxo-4H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLDMWKTTTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NSC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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